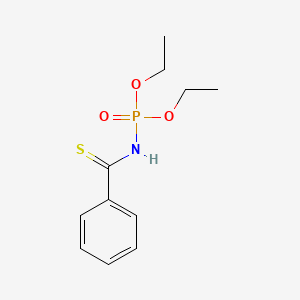![molecular formula C3F10Ge B14478157 Fluoro[tris(trifluoromethyl)]germane CAS No. 66348-16-1](/img/structure/B14478157.png)
Fluoro[tris(trifluoromethyl)]germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro[tris(trifluoromethyl)]germane is a unique organofluorine compound characterized by the presence of a germanium atom bonded to a fluorine atom and three trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluoro[tris(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium in the presence of a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
GeCl4+3CF3Li+F2→Ge(CF3)3F+3LiCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Fluoro[tris(trifluoromethyl)]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and trifluoromethyl fluoride.
Reduction: Reduction reactions can yield germanium hydrides and trifluoromethyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under mild conditions.
Major Products:
Oxidation: Germanium dioxide and trifluoromethyl fluoride.
Reduction: Germanium hydrides and trifluoromethyl derivatives.
Substitution: Various substituted germanium compounds.
Aplicaciones Científicas De Investigación
Fluoro[tris(trifluoromethyl)]germane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organofluorine compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a valuable tool in the study of fluorine-containing biomolecules.
Industry: The compound is used in the production of advanced materials, including fluorinated polymers and coatings, due to its high thermal and chemical stability.
Mecanismo De Acción
The mechanism by which fluoro[tris(trifluoromethyl)]germane exerts its effects involves the interaction of the trifluoromethyl groups with various molecular targets. The high electronegativity of the fluorine atoms enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The germanium atom serves as a central scaffold, facilitating the formation of stable complexes with other molecules.
Comparación Con Compuestos Similares
Fluoro[tris(trifluoromethyl)]germane can be compared with other similar compounds, such as:
Trifluoromethylsilane: Similar in structure but contains a silicon atom instead of germanium.
Trifluoromethylphosphine: Contains a phosphorus atom and exhibits different reactivity due to the presence of a lone pair of electrons on phosphorus.
Trifluoromethylmethane: A simpler compound with only one trifluoromethyl group.
Uniqueness: this compound is unique due to the presence of three trifluoromethyl groups bonded to a germanium atom, which imparts distinct chemical properties and reactivity compared to its silicon, phosphorus, and carbon analogs.
Propiedades
Número CAS |
66348-16-1 |
|---|---|
Fórmula molecular |
C3F10Ge |
Peso molecular |
298.65 g/mol |
Nombre IUPAC |
fluoro-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C3F10Ge/c4-1(5,6)14(13,2(7,8)9)3(10,11)12 |
Clave InChI |
HRVUQMLCSOSYTP-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
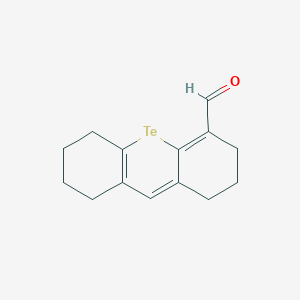

![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)
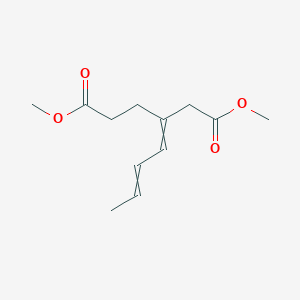


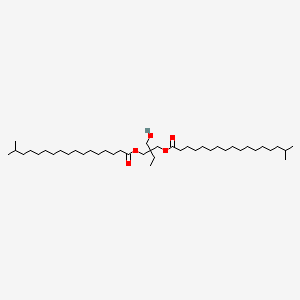
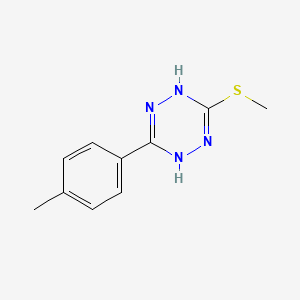
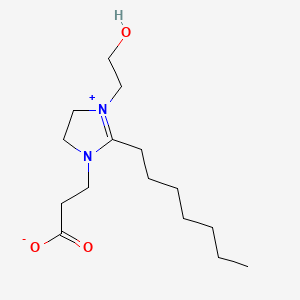
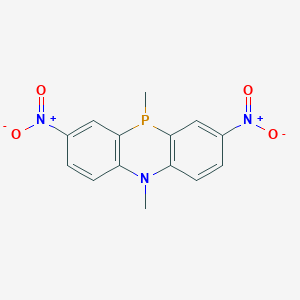
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
